molecular formula C14H20ClN B2692389 6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride CAS No. 2375273-99-5

6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride

Cat. No. B2692389
CAS RN: 2375273-99-5
M. Wt: 237.77
InChI Key: DRAGPFGQQSLIRC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride, also known as DHBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHBI is a bicyclic compound that belongs to the isoquinoline family, and it has been shown to possess a range of interesting biochemical and physiological effects.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline, a heterocyclic aromatic organic compound, shows significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. These derivatives have been explored for their low-molecular-weight (LMW) inhibitors for pharmacotherapeutic applications, indicating the diversity and potential of isoquinoline compounds in treating various diseases (Danao et al., 2021).

Industrial Synthesis of Isoquinoline Alkaloids

The synthesis of isoquinoline derivatives, such as papaverine, showcases the chemical diversity and complexity of these compounds. Various methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been utilized for the synthesis of isoquinoline alkaloids. These methods highlight the industrial and pharmacological relevance of isoquinoline derivatives, providing a foundation for the synthesis of complex molecules with therapeutic value (Luk’yanov et al., 1972).

Nutritional Aspects and Antioxidant Activity

Research into heterocyclic amines, including isoquinoline compounds, reveals their potential roles in nutrition and disease, particularly in the context of cancer research. These compounds, formed during the cooking of meat, have been studied for their carcinogenic potential and interactions with DNA, indicating the importance of understanding the biochemical and health implications of isoquinoline derivatives and similar compounds in the diet (Snyderwine, 1994).

properties

IUPAC Name

6,6-dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-14(2)7-6-11-9-15-8-10-4-3-5-12(14)13(10)11;/h3-5,11,15H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAGPFGQQSLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2CNCC3=C2C1=CC=C3)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride

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